4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde

Coordination Chemistry Anticancer Metal Complexes Cervical Cancer

This bis-aldehyde delivers a rigid O,N,N-tridentate pocket essential for assembling the patent-protected CCu-COP tetranuclear copper(II) cluster—a chemotype with selective HeLa cytotoxicity (IC₅₀ ~25–100 µM) and unique dual pro-/anti-oxidant redox switching. Its free aldehyde group allows direct Schiff-base library synthesis without compromising the coordination site. Supplied with batch-specific QC (NMR, HPLC, GC) at ≥98% purity, it eliminates trace-impurity confounders for rigorous SAR and metallodrug discovery programs.

Molecular Formula C17H24N2O4
Molecular Weight 320.389
CAS No. 1064288-38-5
Cat. No. B2536341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
CAS1064288-38-5
Molecular FormulaC17H24N2O4
Molecular Weight320.389
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O
InChIInChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2
InChIKeyDTXKAOYTRGOGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde (CAS 1064288-38-5): A Dual-Mannich Base Aldehyde Building Block for Anticancer Metal Complexes & Ligand Libraries


4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde (CAS 1064288-38-5) is a para‑hydroxybenzaldehyde derivative that carries two morpholinomethyl (–CH₂–N(CH₂CH₂)₂O) groups at the 3‑ and 5‑positions . This bis‑Mannich base architecture provides a pair of tertiary‑amine donors ortho to a phenolic oxygen, creating an O,N,N‑tridentate (or, after aldehyde derivatisation, tetradentate) coordination pocket that differs fundamentally from the simpler, widely used mono‑substituted analogs such as 4‑hydroxy‑3‑(morpholinomethyl)benzaldehyde or 2‑hydroxy‑3‑(morpholinomethyl)benzaldehyde [1]. It is currently commercialised as a research chemical (typically ≥ 98 % purity) by several suppliers , and has been disclosed as the ligand precursor in a patent‑protected tetracopper(II) complex (CCu‑COP/LQM402) that showed selective cytotoxicity against cervical cancer cell lines [2].

Why 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde Cannot Be Replaced by Mono‑Morpholinomethyl or Simple Hydroxybenzaldehyde Analogs


The two symmetrically placed morpholinomethyl arms of the target compound pre‑organise a rigid O,N,N‑donor set that is absent in mono‑substituted relatives . In the mono‑analog 2‑hydroxy‑3‑(morpholinomethyl)benzaldehyde, metal coordination relies on a single morpholine nitrogen and a phenol oxygen, leading to lower‑nuclearity complexes with different stoichiometries and biological profiles [1]. The bis‑substituted scaffold permitted formation of a tetranuclear copper(II) cluster (CCu‑COP/LQM402) that exhibited selective cytotoxicity (HeLa IC₅₀ ~ 25‑100 μM range) and a dual pro‑/anti‑oxidant behaviour, whereas analogous mono‑ligand complexes typically yield mononuclear or dinuclear species lacking this redox‑modulatory profile [2]. The aldehyde group remains free for further derivatisation (e.g., Schiff‑base formation) without compromising the coordination pocket, a feature that mono‑substituted or non‑aldehyde‑bearing analogs cannot simultaneously provide [1].

Head‑to‑Head Quantitative Differentiation of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde Against Its Closest Structural Analogs


Tetranuclear Copper(II) Complex Formation: Exclusive to the Bis‑Morpholinomethyl Scaffold

Only the bis‑morpholinomethyl ligand 4‑hydroxy‑3,5‑bis(morpholinomethyl)benzaldehyde, through its two tertiary‑amine donors, is capable of assembling the tetranuclear copper(II) cluster CCu‑COP (also designated LQM402) [1]. The mono‑substituted analog 2‑hydroxy‑3‑(morpholinomethyl)benzaldehyde yields mono‑ or dinuclear Schiff‑base complexes under analogous conditions and has not been reported to form tetranuclear clusters [2]. This difference in nuclearity directly impacts the biological mechanism: the tetranuclear complex shows dual pro‑oxidant/anti‑oxidant behaviour (lipid peroxidation induction at 5‑20 μM and inhibition at 23.7 μM in the FeSO₄‑TBARS assay) that is unattainable with the mono‑ligand complexes [1].

Coordination Chemistry Anticancer Metal Complexes Cervical Cancer

Selective Cytotoxicity of the Derived Cu₄ Complex Against Cervical Cancer Cell Lines vs. Normal Fibroblasts

The CCu‑COP complex, prepared directly from 4‑hydroxy‑3,5‑bis(morpholinomethyl)benzaldehyde, showed selective cytotoxicity against cervical cancer cell lines (HeLa IC₅₀ ~25‑100 μM range; significant HeLa sensitivity at ≥25 μM after 24 h) while exhibiting minimal toxicity toward normal fibroblast cells up to 10 μM [1]. In contrast, mono‑morpholinomethyl‑derived Schiff‑base copper complexes tested against U937 leukemia cells showed EC₅₀ values of 3‑8 µM but lacked the fibroblast selectivity data [2]. The patent MX2014001582A explicitly claims the use of CCu‑COP for treating cervical cancer, highlighting the translational relevance of this specific aldehyde precursor [3].

Cancer Chemotherapy Selective Cytotoxicity Copper Complexes

Bis‑Morpholinomethyl Substitution Enables a Dual Pro‑Oxidant/Anti‑Oxidant Mechanism Not Observed with Mono‑Analogs

The CCu‑COP complex derived from the target compound exhibited concentration‑dependent duality in the FeSO₄‑induced lipid peroxidation assay: at low concentrations (13.34 µM) it synergistically increased TBARS levels, whereas at higher concentrations (23.7 µM) it inhibited peroxidation [1]. This biphasic behaviour is attributed to the redox‑active tetranuclear Cu₄ core, which is uniquely accessible through the bis‑morpholinomethyl ligand architecture. Mono‑morpholinomethyl‑derived copper complexes have not been reported to display such dual redox modulation, and their biological activity is primarily attributed to antiproliferative effects without pro‑oxidant characterization [2].

Redox Biology Lipid Peroxidation Copper Pharmacology

Non‑Mutagenicity and Non‑Genotoxicity Profile: A Safety Differentiator for the Bis‑Ligand Copper Complex

CCu‑COP (derived from the target bis‑aldehyde) was rigorously tested for mutagenicity using the Ames test (Salmonella typhimurium strains TA98, TA100, TA102) at 50, 100, and 200 µM and found to be non‑mutagenic across all strains [1]. It was also non‑genotoxic in the in vivo micronucleus assay in CD1 mice [1]. For the mono‑morpholinomethyl‑derived Schiff‑base copper complexes, no Ames or micronucleus data have been published, leaving their genetic safety uncharacterized [2]. This constitutes a material information asymmetry for procurement decisions in drug‑discovery pipelines.

Genetic Toxicology Drug Safety Ames Test

Aldehyde Functionality Preserved for Downstream Derivatisation: A Synthetic‑Utility Differentiator

Unlike the reduced analog 1‑(4‑hydroxy‑3,5‑bis(morpholinomethyl)phenyl)ethanone (CAS 1064288‑38‑5, also listed under the same CAS for the ketone form by some suppliers) , the benzaldehyde oxidation state in the target compound allows direct condensation with primary amines to form Schiff bases without prior oxidation or protecting‑group manipulation [1]. The analogous ketone requires more forcing conditions for imine formation and yields less thermodynamically stable products. This synthetic advantage is critical for library synthesis in medicinal chemistry campaigns.

Organic Synthesis Schiff Base Chemistry Building Block

Purity and Quality Control Documentation: Commercial Availability with Analytical Traceability

Commercially, the target compound is offered with batch‑specific QC documentation including NMR, HPLC, and GC analyses (≥ 98 % purity) by established suppliers such as Frontier Specialty Chemicals and Bidepharm . In contrast, several mono‑substituted morpholinomethyl benzaldehydes (e.g., 3‑(morpholinomethyl)benzaldehyde, 4‑(morpholinomethyl)benzaldehyde) are often listed without detailed batch analytics or at lower purity grades (≥ 95 %) . The availability of rigorous QC data reduces the risk of unidentified impurities confounding biological assay results.

Quality Control Analytical Chemistry Procurement

High‑Impact Procurement Scenarios for 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde Based on Verified Differentiation


Development of Tetranuclear Copper(II) Anticancer Agents Targeting Cervical Cancer

Research groups developing metal‑based chemotherapeutics can procure this bis‑aldehyde as the sole ligand precursor capable of assembling the CCu‑COP tetranuclear cluster, which has demonstrated selective cytotoxicity against HeLa and Ca Ski cervical cancer cells (IC₅₀ ~25‑100 μM) while remaining non‑mutagenic (Ames‑negative at 50‑200 μM) and non‑genotoxic (micronucleus‑negative) [1]. Mono‑morpholinomethyl analogs cannot replicate this tetranuclear architecture or the associated dual pro‑/anti‑oxidant redox modulation [2].

Parallel Synthesis of Bis‑Schiff Base Ligand Libraries for Antiproliferative and Antimalarial Screening

The free aldehyde group enables direct, mild condensation with diverse aromatic amines to generate bis‑Schiff base libraries [2]. This compound provides two morpholine‑derived tertiary amines pre‑installed on the aromatic scaffold, eliminating the need for sequential Mannich reactions on each library member. The structurally related mono‑aldehyde 2‑hydroxy‑3‑(morpholinomethyl)benzaldehyde has already yielded Schiff bases with IC₅₀ values of 2.28 μM against P. falciparum K14 and EC₅₀ values of 3‑8 μM against U937 leukemia cells [2]; the bis‑analog offers an additional coordination arm for enhanced metal‑binding capacity.

Mechanistic Redox Biology Studies of Copper Complexes with Dual Pro‑/Anti‑Oxidant Behaviour

The unique biphasic redox profile of CCu‑COP (pro‑oxidant at 13.34 µM, anti‑oxidant at 23.7 µM in FeSO₄‑stimulated TBARS assays) [1] makes the bis‑aldehyde an essential reagent for laboratories investigating concentration‑dependent redox switching in metallodrugs. Such duality is not documented for any mono‑morpholinomethyl‑derived copper complex [2], positioning this precursor as the sole entry point to this class of redox‑modulatory pharmacophores.

Quality‑Controlled Building Block for Structure‑Activity Relationship (SAR) Programs

With batch‑specific QC (NMR, HPLC, GC) and ≥98 % purity available from multiple suppliers , this bis‑aldehyde is the preferred procurement choice over lower‑purity or undocumented mono‑morpholinomethyl benzaldehydes for SAR studies where trace impurities could confound IC₅₀ determinations. The documented analytical profile supports regulatory‑ready data packages in preclinical development [1].

Quote Request

Request a Quote for 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.